molecular formula C15H16O4 B10845773 8-acetyl-7-butoxy-2H-chromen-2-one

8-acetyl-7-butoxy-2H-chromen-2-one

Cat. No.: B10845773
M. Wt: 260.28 g/mol
InChI Key: ULYJCIVHEFSJIF-UHFFFAOYSA-N
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Description

8-acetyl-7-butoxy-2H-chromen-2-one: is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-7-butoxy-2H-chromen-2-one typically involves the condensation of appropriate phenolic compounds with β-keto esters. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method can be carried out using both homogeneous catalysts, such as concentrated sulfuric acid and trifluoroacetic acid, and heterogeneous catalysts, such as cation-exchange resins and zeolites .

Industrial Production Methods: Industrial production of coumarin derivatives, including this compound, often employs large-scale Pechmann condensation reactions. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is becoming increasingly common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-acetyl-7-butoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

8-acetyl-7-butoxy-2H-chromen-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-acetyl-7-butoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is believed to be due to the inhibition of vitamin K synthesis, which is essential for blood clotting. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

  • 7-hydroxy-4-methyl-2H-chromen-2-one
  • 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
  • 8-acetyl-7-methoxy-2H-chromen-2-one

Comparison: 8-acetyl-7-butoxy-2H-chromen-2-one is unique due to its butoxy group at the 7-position, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and other research fields .

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

8-acetyl-7-butoxychromen-2-one

InChI

InChI=1S/C15H16O4/c1-3-4-9-18-12-7-5-11-6-8-13(17)19-15(11)14(12)10(2)16/h5-8H,3-4,9H2,1-2H3

InChI Key

ULYJCIVHEFSJIF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)C

Origin of Product

United States

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